molecular formula C24H34O4 B8665225 2,3-Dehydrolovastatin acid sodium salt

2,3-Dehydrolovastatin acid sodium salt

Cat. No.: B8665225
M. Wt: 386.5 g/mol
InChI Key: SPIVMHAGTHFLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Statin Derivative Chemistry and Biochemistry

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver. nih.govdrugbank.com Lovastatin (B1675250), a naturally occurring statin, is a prodrug that is hydrolyzed in the body to its active open-ring hydroxy acid form. drugbank.com 2,3-Dehydrolovastatin acid sodium salt is a chemical derivative of this active form of lovastatin.

The key structural difference between lovastatin and dehydrolovastatin lies in the presence of a double bond in the 2,3-position of the hexahydronaphthalene (B12109599) ring system of the molecule. researchgate.net This modification alters the molecule's chemical properties and is central to its biological activity. As a sodium salt, the compound is formulated for enhanced stability and solubility in aqueous solutions, which is often advantageous for research and potential therapeutic applications.

Biochemically, while statins are primarily known for their cholesterol-lowering effects, research has also highlighted their pleiotropic effects, including anti-inflammatory properties. mdpi.comnih.gov Dehydrolovastatin, in particular, has been a focus of studies investigating these anti-inflammatory mechanisms. nih.govresearchgate.net

Chemical Properties of this compound
PropertyValueReference
CAS Number188067-71-2 allmpus.comscbt.com
Molecular FormulaC24H35NaO5 allmpus.comscbt.com
Molecular Weight426.52 g/mol allmpus.com

Significance as a Bioactive Compound and Research Focus

The significance of this compound as a bioactive compound stems primarily from the research conducted on its acid form, dehydrolovastatin (DLVT). Studies have shown that DLVT possesses anti-inflammatory properties. nih.govresearchgate.net This has made it a compound of interest in studies exploring treatments for inflammatory conditions.

Research has indicated that dehydrolovastatin may exert its anti-inflammatory effects by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov The NF-κB pathway is a crucial regulator of the immune response, and its dysregulation is implicated in many inflammatory diseases. By inhibiting this pathway, dehydrolovastatin can reduce the production of pro-inflammatory cytokines. nih.gov

Detailed research findings have demonstrated that in a mouse model of ulcerative colitis, dehydrolovastatin was able to ameliorate the symptoms of the disease. nih.govresearchgate.net The study reported that DLVT significantly decreased the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation. nih.govresearchgate.net Furthermore, it was observed to modulate the levels of several key cytokines. nih.govresearchgate.net

Reported Effects of Dehydrolovastatin on Inflammatory Markers
Inflammatory MarkerEffectReference
NF-κB p65 expressionInhibited nih.govresearchgate.net
Myeloperoxidase (MPO) activityDecreased nih.govresearchgate.net
IL-17Decreased nih.govresearchgate.net
TNF-αDecreased nih.govresearchgate.net
IL-10Increased nih.govresearchgate.net

These findings suggest that dehydrolovastatin, and by extension its sodium salt form, has potential as a lead compound for the development of new anti-inflammatory agents. Its mechanism of action, distinct from the primary cholesterol-lowering effect of its parent compound lovastatin, opens up new avenues for research into the therapeutic applications of statin derivatives.

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate

InChI

InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3

InChI Key

SPIVMHAGTHFLMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C

Origin of Product

United States

Synthetic and Biosynthetic Investigations of 2,3 Dehydrolovastatin Acid Sodium Salt

Biogenesis during Microbial Fermentation Processes

Identification of Producing Microorganisms and Metabolic Pathways

Lovastatin (B1675250) is commercially produced through the fermentation of various filamentous fungi, including species of Aspergillus, Penicillium, and Monascus. ijpsonline.comnih.gov While these microorganisms are primarily cultivated for their high yields of lovastatin, the fermentation broth often contains a mixture of structurally related impurities and derivatives. Dihydro analogues of statins are known byproducts of their fermentative production. mdpi.com

The biosynthesis of lovastatin begins with the condensation of acetate (B1210297) units to form two polyketide chains. nih.govresearchgate.net A key intermediate, dihydromonacolin L, is synthesized by a polyketide synthase (PKS) and an enoyl reductase. nih.gov This intermediate then undergoes oxidation and dehydration, catalyzed by a cytochrome P450 oxygenase, to form monacolin J. wikipedia.org The final step involves the attachment of a side chain to produce lovastatin. nih.gov The formation of 2,3-dehydrolovastatin likely occurs as a deviation from this main biosynthetic pathway. It is plausible that an incomplete reduction or a subsequent dehydration reaction catalyzed by a native or variant enzyme within the producing microorganism could lead to the introduction of the double bond at the 2,3-position. However, specific microorganisms that predominantly produce this dehydro derivative have not been extensively documented in scientific literature. It is more commonly considered an impurity that can arise during the fermentation process. daicelpharmastandards.com

Chemical Synthesis Methodologies and Structural Modifications

Derivatization Strategies from Parent Statin Compounds

The chemical synthesis of 2,3-dehydrolovastatin would likely start from the parent compound, lovastatin, which is readily available through fermentation. The key transformation would be the introduction of a double bond at the 2,3-position of the decalin ring. A common chemical strategy to achieve this is through a dehydration reaction of a corresponding hydroxylated precursor or via an elimination reaction from a suitable leaving group.

One hypothetical route could involve the selective introduction of a hydroxyl group at either the C2 or C3 position, followed by acid- or base-catalyzed dehydration. However, achieving high regioselectivity in this step would be challenging due to the complex structure of the lovastatin molecule. Another approach could be the introduction of a good leaving group, such as a tosylate or mesylate, at one of these positions, followed by an elimination reaction to form the double bond.

Stereochemical Considerations in Synthetic Routes

The stereochemistry of the lovastatin molecule is crucial for its biological activity. Lovastatin has multiple chiral centers, and any synthetic modification must aim to preserve the desired stereoconfiguration or introduce new stereocenters in a controlled manner. The introduction of a double bond at the 2,3-position would create a planar center, but the stereochemistry of the surrounding chiral centers must be maintained.

Stereocontrol in polyketide synthesis is a complex field, and the spatial arrangement of atoms significantly influences the molecule's ability to interact with its biological target. nih.govnih.gov Any synthetic route to 2,3-dehydrolovastatin would need to carefully consider the reaction conditions to avoid unwanted side reactions or epimerization at sensitive chiral centers. The choice of reagents and reaction conditions would be critical to ensure the stereochemical integrity of the final product.

Biotransformation Dynamics of Lovastatin and Analogues

Biotransformation utilizes microorganisms or their enzymes to carry out specific chemical modifications on a substrate. This approach can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. The formation of 2,3-dehydrolovastatin could potentially be achieved through the biotransformation of lovastatin.

While specific microbial transformations leading to 2,3-dehydrolovastatin are not well-documented, studies on the metabolism of lovastatin provide insights into the types of enzymatic reactions that can occur. In vivo metabolism of lovastatin in various species, including humans, involves cytochrome P450-mediated oxidation, leading to hydroxylated and exomethylene derivatives. nih.govnih.gov These studies demonstrate that the lovastatin molecule is susceptible to enzymatic modification.

A targeted screening of microorganisms for their ability to dehydrate lovastatin at the 2,3-position could identify a suitable biocatalyst. Alternatively, genetic engineering of known lovastatin-producing fungi or other microorganisms could be employed to introduce or enhance the activity of an enzyme capable of this specific dehydration reaction. The use of isolated enzymes, such as dehydratases, could also be explored for the in vitro conversion of lovastatin to its 2,3-dehydro derivative. Enzymatic hydrolysis of the lactone ring of lovastatin is a known biotransformation, indicating that enzymes can indeed act on this molecule. nih.govmdpi.comgoogle.comeurekalert.org

Enzymatic Pathways Leading to Dehydrogenated Species

The generation of a double bond at the 2,3-position of the lovastatin acid backbone would necessitate a specific enzymatic dehydrogenation reaction. While the direct enzymatic synthesis of 2,3-Dehydrolovastatin acid has not been detailed in available literature, the enzymatic machinery for dehydrogenation of the lovastatin molecule does exist. For instance, the biotransformation of lovastatin in rat and mouse liver microsomes has been shown to yield a novel 6'-exomethylene derivative, which is a dehydrogenated species. This conversion is catalyzed by the cytochrome P450 enzyme system, which requires microsomes and NADPH and can be inhibited by compounds such as SKF-525A and metyrapone.

The primary enzymatic reactions observed in lovastatin metabolism are hydroxylation and hydrolysis of the lactone ring. Specifically, hydroxylation at the 6'-position is a principal pathway, leading to 6'-β-hydroxy-lovastatin. Another minor pathway involves hydroxylation at the 3"-position of the side chain. These reactions, like the formation of the 6'-exomethylene derivative, are indicative of the diverse enzymatic modifications that can be performed on the lovastatin scaffold.

The biosynthesis of the lovastatin backbone itself is a complex process involving a type I polyketide synthase (PKS), LovB, in conjunction with an enoyl reductase, LovC, in organisms like Aspergillus terreus. The iterative nature of this PKS system offers potential points for engineering to introduce unsaturation. Modification of the dehydratase (DH) or enoyl reductase (ER) domains within the PKS could theoretically lead to the formation of a double bond at a specific position, although achieving the desired 2,3-unsaturation would require precise enzyme engineering.

Analysis of Biotransformation Intermediates and Products

Analysis of lovastatin biotransformation has primarily identified hydroxylated and hydrolyzed metabolites, rather than the specific 2,3-dehydrogenated form. Studies using microbial cultures and mammalian metabolic systems have characterized several key derivatives. For example, the fungus Beauveria bassiana transforms lovastatin into five different metabolites through hydroxylation, lactone hydrolysis, and methylation.

In mammalian systems, the primary metabolites include 6'-hydroxy-lovastatin, a 6'-exomethylene derivative, and the hydrolyzed hydroxy acid form. Further metabolism can lead to a 3'-hydroxy analog and a taurine (B1682933) conjugate of a beta-oxidation product of lovastatin. A summary of identified lovastatin biotransformation products is presented below.

Metabolite/ProductTransformation Reaction
6'-β-hydroxy-lovastatinStereoselective hydroxylation
6'-exomethylene-lovastatinDehydrogenation
3"-hydroxy-lovastatinStereoselective hydroxylation
Lovastatin hydroxy acidHydrolysis of lactone
3'-Hydroxy-iso-delta 4',5'-lovastatinRearrangement of 6'-β-hydroxy-lovastatin
Pentanoic acid derivativeBeta-oxidation
Taurine conjugate of beta-oxidation productConjugation

This table summarizes known biotransformation products of lovastatin as identified in various biological systems. 2,3-Dehydrolovastatin acid sodium salt has not been reported as a product in these studies.

Metabolic Engineering Approaches for Novel Statin Derivative Production

Metabolic engineering offers a powerful toolkit for the rational design of microbial strains to produce novel or enhanced quantities of secondary metabolites like statins. While most efforts have focused on increasing lovastatin yields, the principles can be extended to the targeted biosynthesis of new derivatives.

Rational Design of Microbial Strains for Targeted Biosynthesis

The rational design of microbial strains for producing a novel derivative such as 2,3-Dehydrolovastatin acid would involve a multi-pronged approach. A key strategy would be the engineering of the lovastatin polyketide synthase (PKS). The domains within the PKS, particularly the dehydratase (DH) and enoyl reductase (ER) domains, control the degree of saturation in the polyketide backbone. researchgate.netnih.gov By inactivating or modifying the ER domain that acts on the 2,3-position during biosynthesis, it might be possible to prevent the reduction of a double bond, thereby yielding a dehydrogenated product.

Another approach would be the introduction of a heterologous dehydrogenase with specific activity for the 2,3-position of the lovastatin acid molecule. This would be a post-PKS modification, where the lovastatin is first synthesized and then acted upon by the introduced enzyme. The success of this strategy would depend on identifying or engineering a suitable dehydrogenase.

Furthermore, rational strain design often involves the elimination of competing metabolic pathways. In Aspergillus terreus, a significant portion of the precursor flux can be diverted to the biosynthesis of other secondary metabolites like (+)-geodin. Deleting the genes responsible for these competing pathways, such as the emodin (B1671224) anthrone (B1665570) polyketide synthase (gedC), has been shown to increase the availability of precursors for the desired product. nih.gov

Pathway Flux Optimization for Enhanced Yields

Optimizing the metabolic flux towards the lovastatin biosynthetic pathway is crucial for enhancing the production of both the parent compound and any novel derivatives. A primary target for optimization is the supply of the key precursors, acetyl-CoA and malonyl-CoA. Overexpression of the gene for acetyl-CoA carboxylase (acc), which converts acetyl-CoA to malonyl-CoA, has been demonstrated to significantly increase the intracellular pool of this crucial extender unit. nih.gov

A study involving the simultaneous overexpression of acc and deletion of the competing (+)-geodin pathway in A. terreus resulted in a substantial increase in lovastatin production. The engineered strain exhibited increased levels of both acetyl-CoA and malonyl-CoA, leading to a higher carbon flux towards lovastatin. nih.gov

Genetic Modification in A. terreusChange in Malonyl-CoAChange in Acetyl-CoAChange in Lovastatin Production
Overexpression of acc and deletion of gedC48% increase420% increase143% increase (152 mg/L)

This table illustrates the impact of pathway flux optimization on the production of lovastatin in a metabolically engineered strain of Aspergillus terreus, as reported in scientific literature. nih.gov

Advanced Analytical Characterization of 2,3 Dehydrolovastatin Acid Sodium Salt

Spectroscopic and Chromatographic Techniques for Structural Elucidation

Structural elucidation is foundational to understanding the chemical properties of 2,3-Dehydrolovastatin acid sodium salt. A combination of chromatographic separation and spectroscopic detection provides the necessary specificity and sensitivity for its characterization.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of statins and their related compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, offering effective separation from Lovastatin (B1675250) and other process-related impurities or degradation products.

The method typically employs a C18 stationary phase, which provides the necessary hydrophobicity to retain the molecule. The separation is achieved using a mobile phase consisting of an aqueous component (often a buffer like phosphate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. researchgate.netrjpbcs.com The presence of the conjugated double bond system in the hexahydronaphthalene (B12109599) ring structure allows for strong ultraviolet (UV) absorbance, making UV detection a simple and robust choice. The maximum absorption wavelength for lovastatin and its related compounds is typically around 238 nm. nih.govmdpi.com

A stability-indicating HPLC method is crucial for separating the drug from its degradation products. Such methods are developed under stress conditions (e.g., acid, base, oxidation, heat) to ensure specificity. rjpbcs.comresearchgate.net Diode Array Detection (DAD) can be employed to provide spectral information, aiding in peak purity assessment and preliminary identification of unknown impurities by comparing their UV spectra with that of the main compound.

Table 1: Typical HPLC Parameters for the Analysis of Lovastatin-Related Compounds

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netrjpbcs.com
Mobile PhaseAcetonitrile and water/buffer (e.g., 0.1% phosphoric acid) researchgate.netnih.gov
Elution ModeIsocratic or Gradient researchgate.netnih.gov
Flow Rate1.0 - 1.5 mL/min nih.gov
Detection Wavelength230 - 238 nm researchgate.netmdpi.com
Column TemperatureAmbient or controlled (e.g., 30 °C) researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, statins like Lovastatin and their acid forms are generally non-volatile due to their polarity and molecular weight. Therefore, direct GC/MS analysis is challenging.

To make these compounds suitable for GC analysis, a derivatization step is typically required. emrespublisher.com Silylation is a common derivatization technique where active hydrogen atoms in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte. ovid.com Following separation on the GC column, the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, aiding in its identification. nih.gov While less common than HPLC for routine purity analysis, GC/MS can be a valuable tool for specific structural characterization studies. emrespublisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex structures like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to identify the different chemical environments of the hydrogen and carbon atoms in the structure. nih.gov For 2,3-Dehydrolovastatin, NMR is crucial to confirm the presence and position of the additional double bond within the hexahydronaphthalene ring system when compared to Lovastatin. The chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum, along with the corresponding signals in the ¹³C NMR spectrum, provide unequivocal evidence for the 2,3-dehydro structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it the premier technique for the detection, identification, and characterization of impurities, even at trace levels. researchgate.net

For impurity profiling of Lovastatin and its derivatives, LC-MS is used to obtain the accurate mass of the parent compound and its related substances. rroij.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar and thermally labile molecules, generating protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of an impurity and subjecting it to fragmentation. The resulting fragmentation pattern provides a structural fingerprint that can be used to elucidate the impurity's structure by comparing it to the fragmentation of the parent drug. rroij.com This technique is invaluable for identifying unknown impurities detected during routine HPLC analysis and for confirming the identity of known impurities like this compound in complex mixtures. researchgate.net

Table 2: Hypothetical Mass Spectrometry Data for 2,3-Dehydrolovastatin Acid

ParameterExpected Value/Ion
Molecular Formula (Acid form)C₂₄H₃₄O₅
Molecular Weight (Acid form)402.5 g/mol
[M+H]⁺ (Positive ESI)m/z 403.24
[M+Na]⁺ (Positive ESI)m/z 425.22
[M-H]⁻ (Negative ESI)m/z 401.23

Note: The m/z values are theoretical and may vary slightly in experimental analysis.

Quantitative Analytical Method Development and Validation

Developing and validating robust quantitative methods is essential for controlling the quality of active pharmaceutical ingredients and finished products. These methods ensure that the levels of impurities, such as this compound, are accurately monitored and maintained within acceptable limits.

The primary strategy for purity and content assessment involves the development of a validated, stability-indicating HPLC-UV method. researchgate.netrjpbcs.com The validation process is performed according to established guidelines to demonstrate that the analytical method is suitable for its intended purpose.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies. rjpbcs.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the matrix with known amounts of the analyte. rjpbcs.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for controlling impurities at low levels.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. researchgate.net

For complex matrices, such as fermentation broths or biological fluids, sample preparation is a critical step to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed prior to chromatographic analysis to ensure a clean sample and reliable quantification. emrespublisher.com

Table 3: Summary of Method Validation Parameters for Quantitative Analysis

Validation ParameterPurposeTypical Acceptance Criteria
SpecificityTo ensure the analyte peak is free from interference.Analyte peak is well-resolved from other peaks.
LinearityTo confirm a proportional response to concentration.Correlation coefficient (r²) > 0.99
AccuracyTo determine the closeness to the true value.Recovery typically between 98.0% and 102.0%. rjpbcs.com
PrecisionTo assess the method's reproducibility.Relative Standard Deviation (RSD) ≤ 2%. researchgate.net
RobustnessTo evaluate the method's reliability under varied conditions.System suitability parameters remain within limits; RSD ≤ 2%.

Establishment as a Reference Standard in Pharmaceutical Analysis

This compound is primarily utilized as a certified reference standard in the pharmaceutical industry. Its main purpose is to ensure the quality, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products, specifically Lovastatin. As a reference standard, it is indispensable for a variety of analytical applications. These include the development and validation of new analytical methods, routine quality control testing of drug batches, and stability studies. chemsrc.comchemicalbook.com

The availability of a well-characterized standard of this compound allows pharmaceutical laboratories to accurately identify and quantify this specific impurity in Lovastatin. This is critical for meeting the stringent requirements set by regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). chemicalbook.comwindows.net The use of this reference material provides a benchmark against which in-house working standards can be calibrated, ensuring consistency and reliability of analytical results across different laboratories and manufacturing sites. windows.net

To be established as a reference standard, this compound undergoes a rigorous process of characterization. While specific data for this compound is not widely published, the process typically involves a suite of advanced analytical techniques to confirm its identity and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the double bond at the 2,3-position.

Mass Spectrometry (MS): To determine the precise molecular weight and fragmentation pattern, confirming the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. allmpus.com

Thermogravimetric Analysis (TGA): To determine the presence of water or residual solvents.

Suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) that includes the results from these characterization techniques, ensuring its suitability for regulatory purposes. allmpus.com

Physico-chemical Characterization in Aqueous Systems

The behavior of this compound in water is a key factor in its analytical determination and has implications for its potential interactions in physiological systems.

Research on Ion-Pairing Interactions and Their Impact on Solubility

Ion-pairing is a phenomenon where the ionized form of a drug associates with an oppositely charged ion (a counter-ion) in solution to form a neutral species. rjptonline.org This process can significantly alter the compound's solubility and chromatographic retention.

Impact on Solubility:

The formation of an ion pair can decrease the effective concentration of the free ionized drug, which can influence its solubility. The extent of this effect depends on several factors:

The nature of the counter-ion: Larger, more lipophilic counter-ions tend to form stronger ion pairs, which can decrease aqueous solubility and increase solubility in organic solvents. helixchrom.com

The concentration of the counter-ion: An increase in the concentration of the counter-ion can drive the equilibrium towards the formation of the ion pair.

The pH of the solution: The pH will affect the ionization state of the carboxylic acid group, which is a prerequisite for ion-pairing.

In the context of pharmaceutical analysis, ion-pairing agents are often deliberately added to the mobile phase in reversed-phase HPLC to control the retention and improve the peak shape of ionic compounds like 2,3-Dehydrolovastatin acid. helixchrom.comtechnologynetworks.comchromatographyonline.com For instance, the addition of a quaternary ammonium (B1175870) salt could form an ion pair with the carboxylate anion of the analyte, increasing its retention on a non-polar stationary phase. nih.govmasontechnology.ie

Exploration of Acid-Base Equilibria and Reactivity Profile

The acid-base equilibrium of this compound in aqueous solutions is governed by the carboxylic acid functional group. As the sodium salt of a weak acid, it will dissociate in water to yield the carboxylate anion and a sodium cation.

The equilibrium between the protonated (acid) and deprotonated (carboxylate) forms is pH-dependent. At a pH below the pKa of the carboxylic acid, the protonated, less water-soluble form will predominate. Conversely, at a pH above the pKa, the deprotonated, more water-soluble carboxylate form will be the major species. This pH-dependent equilibrium is a critical consideration in the development of analytical methods, particularly for liquid chromatography and capillary electrophoresis, as it will significantly impact the analyte's charge, polarity, and retention behavior. researchgate.net

The reactivity profile of statins, including lovastatin derivatives, is influenced by the pH of the medium. It is well-established that the hydroxy acid form of statins is in equilibrium with its corresponding lactone form. nih.gov This intramolecular esterification is favored under acidic conditions. Therefore, in an acidic aqueous environment, 2,3-Dehydrolovastatin acid could potentially cyclize to form the corresponding 2,3-Dehydrolovastatin lactone. This conversion is a crucial aspect of the compound's stability and must be controlled during analysis and storage. nih.gov The rate and extent of this lactonization are dependent on both pH and temperature. nih.gov

Biological Activity and Molecular Mechanisms of 2,3 Dehydrolovastatin Acid Sodium Salt

Enzyme Inhibition Studies

Statins are fundamentally characterized by their ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The inhibitory potential of 2,3-Dehydrolovastatin acid sodium salt is rooted in this shared mechanism.

This compound is structurally analogous to the active, hydrolyzed form of lovastatin (B1675250). Lovastatin itself is a potent inhibitor of HMG-CoA reductase, with reported IC50 values in the nanomolar range for the cell-free enzyme. selleckchem.com While specific inhibitory concentration (IC50) values for this compound are not widely documented in publicly available literature, its activity can be inferred from its structural design and the observed biological effects of its parent compounds. Dehydrolovastatin (DLVT), a closely related derivative, has been shown to produce a blood lipid-lowering effect similar to that of lovastatin, which strongly suggests a comparable potency in HMG-CoA reductase inhibition. nih.gov

The mechanism of inhibition is competitive; the acid form of the statin mimics the structure of the natural substrate, HMG-CoA. This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme, effectively blocking access to the substrate and thereby halting the conversion of HMG-CoA to mevalonate, a critical precursor for cholesterol synthesis. ajrconline.org

The efficacy of statins as HMG-CoA reductase inhibitors is dictated by specific structural features, establishing a clear structure-activity relationship (SAR). The key pharmacophore for all statins is the dihydroxy acid moiety, which is a structural analog of the HMG portion of the substrate. researchgate.net This group is essential for competitively binding to the enzyme's active site.

This compound possesses this critical dihydroxy heptenoic acid side chain. Its structure consists of two primary components:

An HMG-CoA-like moiety: The sodium salt of the heptenoic acid chain directly mimics the substrate.

A hydrophobic ring system: This complex ring structure is responsible for binding to the enzyme and contributes to the high affinity of the inhibitor. researchgate.net

The primary structural distinction between 2,3-Dehydrolovastatin and the active form of lovastatin is the presence of a double bond between the second and third carbons of the heptenoic acid side chain. This modification appears to retain the potent biological activity associated with the statin class.

Cellular and Molecular Mechanistic Studies

Beyond enzyme inhibition, this compound exhibits significant immunomodulatory and anti-inflammatory properties. These effects are mediated through the modulation of key signaling pathways and the regulation of cytokine expression.

A critical mechanism underlying the anti-inflammatory effects of dehydrolovastatin (DLVT) is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov In inflammatory conditions, the expression of the NF-κB p65 subunit is often significantly increased. nih.gov

Research conducted on an experimental mouse model of ulcerative colitis demonstrated that treatment with DLVT significantly inhibited the expression of the NF-κB p65 protein in colon tissue. nih.govnih.govresearchgate.net By suppressing NF-κB activation, DLVT effectively downregulates the subsequent inflammatory cascade, a mechanism shared by its parent compound, lovastatin. nih.gov

The suppression of the NF-κB pathway by dehydrolovastatin (DLVT) leads to a direct and significant modulation of inflammatory cytokine levels. nih.gov Studies have shown that DLVT creates a more anti-inflammatory environment by altering the balance of pro- and anti-inflammatory cytokines. nih.govnih.gov

Specifically, DLVT treatment resulted in:

A significant decrease in the serum levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17). nih.govresearchgate.net

A significant increase in the serum levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govresearchgate.net

Notably, the effects of high-dose DLVT on decreasing IL-17 and TNF-α, and increasing IL-10, were found to be significantly stronger than those of the conventional anti-inflammatory drug salazosulfapyridine (SASP). nih.govnih.govresearchgate.net

Table 1: Effect of Dehydrolovastatin (DLVT) on Serum Cytokine Levels This table is based on data presented in a study on experimental ulcerative colitis in mice and is for informational purposes only.

Cytokine Effect of DLVT Treatment Comparison with SASP
TNF-α Decreased Stronger effect than SASP
IL-17 Decreased Stronger effect than SASP
IL-10 Increased Stronger effect than SASP

In Silico Approaches: Molecular Docking and Computational Modeling

Docking studies with various statins reveal that they fit into the active site of HMG-CoA reductase, where the dihydroxy acid portion forms critical interactions with key amino acid residues. Conserved residues, such as Arginine 590 (Arg590) and Asparagine 658 (Asn658), are often involved in forming hydrogen bonds with the inhibitor, anchoring it within the catalytic site. waocp.com

Given its conserved HMG-like moiety, it is predicted that this compound would adopt a similar binding conformation. The carboxylate and hydroxyl groups of its side chain would likely form strong hydrogen bond interactions with the amino acid residues in the active site of HMG-CoA reductase, leading to potent competitive inhibition of the enzyme.

Prediction and Analysis of Ligand-Enzyme Binding Interactions

While specific experimental data on the binding interactions of this compound with its enzymatic targets are limited in publicly available literature, we can infer its probable interactions based on the well-characterized binding of its parent compound, lovastatin, with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.

Statins are known to be potent competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. proteopedia.org The active form of lovastatin, the β-hydroxyacid, mimics the structure of the natural substrate, HMG-CoA. proteopedia.org This structural similarity allows it to bind to the active site of HMG-CoA reductase with high affinity, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial precursor in cholesterol synthesis. proteopedia.org

The binding of lovastatin to HMG-CoA reductase is facilitated by a network of hydrogen bonds and van der Waals interactions. Key amino acid residues in the active site of the enzyme form these crucial connections with the inhibitor. Given that this compound is a close structural analog of lovastatin, it is predicted to engage in similar binding interactions with HMG-CoA reductase. The presence of the dehydro- (B1235302) modification might slightly alter the geometry of the bound ligand, potentially influencing the strength and nature of these interactions. Molecular docking simulations, a computational technique used to predict the binding orientation of a ligand to a protein, would be instrumental in elucidating the precise binding mode of this compound and quantifying its binding affinity.

Table 1: Predicted Key Interactions of Statin Analogs with HMG-CoA Reductase

Interacting Moiety of Statin AnalogType of InteractionAmino Acid Residues in HMG-CoA Reductase (Predicted)
Hydroxy acid groupHydrogen BondingSer, Asp, Lys, Asn
Decalin ring systemVan der Waals InteractionsLeu, Val, Ile
Ester side chainHydrophobic InteractionsAla, Leu

Note: The specific amino acid residues are based on the known interactions of lovastatin and are predicted to be similar for this compound.

Computational Screening for Potential Biological Targets

Computational screening, also known as in silico screening, is a powerful tool in drug discovery for identifying potential biological targets of a given compound. nih.gov This approach involves using computer algorithms to predict the binding of a small molecule to a vast library of protein structures. Techniques such as reverse docking and pharmacophore modeling are commonly employed to identify proteins that are likely to interact with the compound of interest.

For this compound, a comprehensive computational screening would likely identify HMG-CoA reductase as a primary target due to its structural similarity to lovastatin. However, such a screening could also reveal potential off-target interactions. Statins, as a class, are known to have pleiotropic effects, meaning they influence biological pathways beyond cholesterol synthesis. drugbank.com These effects are thought to be mediated by interactions with various other proteins.

Comparative Biological Activity with Natural Statins and Their Derivatives

Studies on dehydrolovastatin (DLVT), a closely related derivative, have provided valuable data for comparing its biological activity with that of lovastatin. Research has shown that DLVT exhibits a blood lipid-lowering effect that is similar to its parent compound, lovastatin. nih.gov This suggests that the introduction of a double bond in the lovastatin structure does not significantly compromise its ability to inhibit the cholesterol biosynthesis pathway.

Beyond its lipid-lowering effects, dehydrolovastatin has demonstrated potent anti-inflammatory properties. nih.govnih.gov In a study on ulcerative colitis in mice, dehydrolovastatin was shown to suppress the expression of NF-κB, a key transcription factor that regulates inflammation, and to reduce the levels of several pro-inflammatory cytokines. nih.govnih.gov

The anti-inflammatory effects of dehydrolovastatin were found to be comparable, and in some aspects, superior to those of lovastatin and the standard anti-inflammatory drug salazosulfapyridine. nih.gov For instance, high-dose dehydrolovastatin was more effective than salazosulfapyridine at reducing the levels of the inflammatory cytokines IL-17 and TNF-α, and at increasing the level of the anti-inflammatory cytokine IL-10. nih.gov

Table 2: Comparative Effects of Dehydrolovastatin (DLVT) and Lovastatin (LVT) on Inflammatory Cytokines

CytokineEffect of DLVTEffect of LVTComparative PotencyReference
IL-6DecreasedDecreasedSimilar nih.gov
IL-17Significantly DecreasedDecreasedDLVT > LVT nih.gov
TNF-αSignificantly DecreasedDecreasedDLVT > LVT nih.gov
IL-10Significantly IncreasedIncreasedDLVT > LVT nih.gov

These findings suggest that this compound may possess a dual therapeutic potential, acting as both a lipid-lowering agent and a potent anti-inflammatory compound. The enhanced anti-inflammatory activity compared to its parent natural statin highlights its potential for further investigation in the context of inflammatory diseases.

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Biotechnological Platforms for Sustainable Production

The industrial production of statins like lovastatin (B1675250) primarily relies on submerged fermentation of filamentous fungi, most notably Aspergillus terreus. jbiochemtech.comnih.govnih.gov Future research will likely focus on developing more sustainable and efficient biotechnological platforms for the specific production of 2,3-Dehydrolovastatin acid sodium salt. This involves moving beyond traditional fermentation and embracing advanced bioengineering strategies.

Key areas of development include:

Engineered Microbial Hosts: Genetic engineering of A. terreus or other suitable microorganisms like E. coli could enhance the yield and specificity of this compound. nih.gov By manipulating the lovastatin biosynthetic pathway, specifically the genes responsible for the final hydrogenation step, it may be possible to accumulate the dehydro- (B1235302) form of the compound. Advances in understanding the genetics of lovastatin biosynthesis have already enabled the direct fermentation of derivatives like simvastatin (B1681759), setting a precedent for this approach. nih.gov

Biocatalysis and Cell-Free Systems: Utilizing isolated enzymes or whole-cell biocatalysts offers a highly specific and sustainable alternative to complex chemical synthesis or less-controlled fermentation. mdpi.comresearchgate.net For instance, enzymes like the acyltransferase LovD, which has broad substrate specificity, could be employed in cell-free systems to synthesize novel analogs from a dehydrolovastatin precursor. nih.gov This approach reduces waste, operates under mild conditions, and avoids the need for extensive protection/deprotection steps common in traditional organic synthesis. mdpi.comresearchgate.net

Solid-State Fermentation (SSF): As an alternative to liquid submerged fermentation, SSF presents several advantages, including potentially higher yields and lower operational costs. nih.gov Research into optimizing SSF conditions using agro-industrial wastes as substrates could provide an economically viable and environmentally friendly production route. researchgate.net

Biotechnological PlatformDescriptionPotential Advantages for Sustainable Production
Engineered Microbial HostsModification of the genetic makeup of microorganisms (e.g., Aspergillus terreus) to specifically enhance the production of the dehydro- form.Increased yield and specificity; direct production via fermentation.
Biocatalysis / Cell-Free SystemsUse of isolated enzymes or whole-cell systems to perform specific chemical transformations.High selectivity, mild reaction conditions, reduced waste, and lower environmental impact. mdpi.comresearchgate.net
Solid-State Fermentation (SSF)Growing microorganisms on solid substrates in the absence or near-absence of free water.Lower production costs, potential for higher yields, and utilization of agricultural byproducts. nih.gov

Integration of Advanced Analytical Techniques for Enhanced Profiling

A thorough understanding of this compound requires sophisticated analytical methods for its detection, quantification, and characterization. While High-Performance Liquid Chromatography (HPLC) coupled with UV-visible spectrophotometry is a standard for analyzing lovastatin and its analogs, future research will benefit from the integration of more advanced techniques. researchgate.net

Enhanced analytical profiling is crucial for:

Impurity Profiling: Dihydro- impurities in statin production are difficult to detect with standard UV methods because they lack key chromophores. mdpi.com Advanced techniques are needed to identify and quantify such impurities, including the 2,3-dehydro form, to ensure the purity and consistency of the final product.

Metabolite Identification: Understanding how this compound is metabolized in biological systems is key to elucidating its mechanism of action. High-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap analyzers, can provide accurate mass measurements to identify unknown metabolites. mdpi.com

Comprehensive Characterization: A combination of analytical methods will be necessary for a full profile. This includes Nuclear Magnetic Resonance (NMR) for structural elucidation and various chromatographic techniques to separate complex mixtures from fermentation broths or biological samples. researchgate.netmdpi.com

Analytical TechniqueApplication in ResearchSpecific Benefit
High-Performance Liquid Chromatography (HPLC)Quantification and separation of the compound from complex mixtures. researchgate.netReliable and consistent for estimation under various conditions. researchgate.net
High-Resolution Mass Spectrometry (HRMS)Identification of metabolites and precise mass determination of the compound and related impurities. mdpi.comEnables molecular formula confirmation and structural investigation of unknown compounds.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of the compound and its derivatives.Provides detailed information on the chemical structure and stereochemistry.

Exploration of Broader Biological Roles and Mechanistic Nuances

While the primary mechanism of action for statins is the competitive inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis, research has uncovered numerous other "pleiotropic" effects. researchgate.netbionity.comwikipedia.org Future studies on this compound should explore these broader biological roles beyond lipid metabolism.

A significant area of interest is its anti-inflammatory potential. Studies on dehydrolovastatin (DLVT) have shown that it can ameliorate ulcerative colitis in animal models by suppressing the NF-κB pathway and reducing the expression of pro-inflammatory cytokines like IL-6, IL-17, and TNF-α. nih.gov This anti-inflammatory action appears to be a key characteristic of statins. nih.gov

Future research should aim to:

Elucidate Anti-Inflammatory Pathways: Investigate the detailed molecular mechanisms by which this compound modulates inflammatory responses, including its effects on immune cell function and signaling cascades. nih.gov

Investigate Non-Sterol Isoprenoid Inhibition: The inhibition of HMG-CoA reductase also blocks the synthesis of non-sterol isoprenoid intermediates, which are crucial for various cellular processes. nih.govresearchgate.net Exploring how this compound affects these pathways could reveal novel therapeutic targets for various diseases.

Explore Other Therapeutic Areas: The pleiotropic effects of statins suggest potential applications in cardiovascular health beyond cholesterol lowering, as well as in treating neurological disorders, osteoporosis, and even certain cancers. researchgate.net The unique structure of the dehydro- derivative may offer a different efficacy or safety profile in these areas.

Strategic Derivatization for Enhanced Bioactivity and Specificity

The chemical structure of this compound provides a scaffold for strategic derivatization to create novel compounds with improved therapeutic properties. The semi-synthesis of simvastatin from lovastatin is a classic example of how minor structural modifications can lead to significantly enhanced bioactivity. mdpi.com

Relating molecular structure to biological activity is a cornerstone of drug design. drugdesign.org For this compound, this could involve:

Enzymatic Acylation: Using enzymes with broad substrate specificity, such as the LovD acyltransferase, to attach different side chains to the dehydro-monacolin J core. nih.gov This could generate a library of novel statin analogs for screening.

Chemical Modifications: Targeted chemical modifications to the hexahydronaphthalene (B12109599) ring system or the side chain could be explored. Structure-activity relationship (SAR) studies would be crucial to identify which functional groups are responsible for specific biological activities, such as antimicrobial or anti-inflammatory effects. researchgate.netresearchgate.net

Prodrug Development: The compound could be modified to create prodrugs with improved pharmacokinetic properties, such as better absorption or targeted delivery to specific tissues. Investigating its susceptibility to activating enzymes like carboxylesterases or paraoxonases would be an important step. researchgate.net

By systematically modifying the structure and assessing the resulting changes in biological activity, researchers can design next-generation derivatives with enhanced potency and specificity for a range of therapeutic applications.

Q & A

Q. How can researchers determine the solubility and stability of 2,3-Dehydrolovastatin acid sodium salt in experimental formulations?

  • Methodological Answer : Solubility can be assessed using a stepwise protocol:

Prepare a stock solution in DMSO (e.g., 50–100 mg/mL).

Sequentially add solvents like PEG300, Tween-80, and saline, ensuring clarity at each step.

Use heating (≤50°C) or sonication to resolve precipitation.
Stability testing requires monitoring degradation under varying pH, temperature, and light conditions via HPLC or LC-MS. Short-term stability should be validated for freshly prepared solutions.

  • Key Solubility Data :
SolventSolubility (mg/mL)Stability (24h, 4°C)
DMSO50–100≥90%
PEG300 + Tween-8010–20≥85%
Saline5–10≥80%
Reference: .

Q. What analytical techniques are recommended to validate the synthesis of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., 1^1H and 13^{13}C NMR for functional groups). Mass spectrometry (MS) ensures molecular weight accuracy. Purity should be verified via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Cross-reference with literature-reported spectral data for benchmarking. Reference: .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation.
  • Store in airtight containers at room temperature, protected from light and moisture.
  • Dispose of waste via approved chemical disposal protocols.
    Reference: .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the efficacy of 2,3-Dehydrolovastatin in ulcerative colitis (UC) models?

  • Methodological Answer :

Model Selection : Use dextran sulfate sodium (DSS)-induced colitis in BALB/c mice.

Dosing : Administer high/low doses (e.g., 10 mg/kg vs. 5 mg/kg) orally for 7–14 days.

Endpoints : Assess disease activity indices (DAI), colon histopathology, and myeloperoxidase (MPO) activity.

Cytokine Profiling : Quantify serum IL-6, IL-10, IL-17, and TNF-α via ELISA or multiplex assays.

  • Example Data from Prior Studies :
CytokineModel Group (pg/mL)High-Dose DLVT (pg/mL)Reduction (%)
IL-17120 ± 1545 ± 862.5%
TNF-α300 ± 40110 ± 2063.3%
Reference: .

Q. What mechanistic approaches can elucidate the role of 2,3-Dehydrolovastatin in NF-κB pathway inhibition?

  • Methodological Answer :

Western Blotting : Measure NF-κB p65 nuclear translocation in colon tissue.

Luciferase Reporter Assays : Quantify NF-κB transcriptional activity in transfected cell lines.

Immunofluorescence : Visualize p65 localization in treated vs. untreated cells.
Combine with siRNA knockdown of NF-κB subunits to confirm specificity.
Reference: .

Q. How can computational modeling predict the interaction of 2,3-Dehydrolovastatin with HMG-CoA reductase?

  • Methodological Answer : Use density-functional theory (DFT) to optimize the compound’s geometry and calculate binding energies. Molecular docking (e.g., AutoDock Vina) simulates interactions with the enzyme’s active site. Validate predictions with in vitro enzyme inhibition assays (IC50_{50} determination). Reference: .

Q. What strategies address contradictions in reported anti-inflammatory efficacy across studies?

  • Methodological Answer :
  • Variable Control : Standardize animal models (e.g., age, DSS concentration) and dosing regimens.
  • Multi-Omics Integration : Pair cytokine data with transcriptomic/proteomic profiling to identify confounding pathways.
  • Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity.
    Reference: .

Q. What formulation challenges arise in preparing 2,3-Dehydrolovastatin for chronic toxicity studies?

  • Methodological Answer :
  • Vehicle Compatibility : Avoid surfactants like Tween-80 for long-term use due to gastrointestinal irritation.
  • Stability : Test for oxidation by adding antioxidants (e.g., ascorbic acid) and store lyophilized forms at -80°C.
  • Bioavailability : Use pharmacokinetic profiling to adjust dosing intervals.
    Reference: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.